2-(Bromomethyl)benzoic acid
Overview
Description
2-(Bromomethyl)benzoic acid: is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoic acid where a bromomethyl group is attached to the benzene ring.
Mechanism of Action
Target of Action
2-(Bromomethyl)benzoic acid is a type of benzoic acid derivative. Benzoic acid derivatives are important structural elements in a large number of natural products, playing many valuable roles in plant metabolism . .
Biochemical Pathways
Benzoic acid derivatives, including this compound, are synthesized in plants through the phenylpropanoid pathway . This pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid by phenylalanine ammonia lyase (PAL). The trans-cinnamic acid can then be converted into various benzoic acid derivatives through a series of enzymatic reactions .
Pharmacokinetics
The compound’s solubility in nonpolar solvents suggests it may have good bioavailability .
Result of Action
Benzoic acid derivatives are known to perform critical functions in plant fitness, such as acting as plant growth regulators and defensive compounds .
Action Environment
The action of this compound, like other benzoic acid derivatives, can be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2-(Bromomethyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules primarily through its bromomethyl group. The benzylic bromide can undergo nucleophilic substitution reactions, where it reacts with nucleophiles such as thiols, amines, and alcohols. These interactions can lead to the formation of new covalent bonds, modifying the structure and function of the biomolecules involved . Additionally, the carboxylic acid group can participate in esterification reactions, further expanding its biochemical utility.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as cysteine, lysine, and serine. This covalent modification can result in enzyme inhibition or activation, depending on the site and nature of the interaction . Additionally, the carboxylic acid group can form ester bonds with hydroxyl groups in proteins or other biomolecules, further influencing their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, such as cellular stress, apoptosis, or necrosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the bromomethyl group, leading to the formation of reactive intermediates . These intermediates can further react with cellular nucleophiles, affecting metabolic flux and altering metabolite levels. Additionally, the carboxylic acid group can be conjugated with co-factors like coenzyme A, facilitating its incorporation into various metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells via organic anion transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. This localization can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)benzoic acid can be synthesized through the bromination of o-toluic acid. The process involves the use of bromine in the presence of a solvent like carbon tetrachloride and UV irradiation. The reaction is typically carried out under reflux conditions, and the addition of bromine is controlled to maintain a pale orange color throughout the process. The reaction mixture is then cooled, and the product is isolated by filtration .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method includes the selective bromination of 2,6-dimethylbenzoic acid using sodium bromate and hydrobromic acid in the presence of light . This method ensures high yield and purity of the product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Esterification Reactions: The carboxylic acid group can react with alcohols to form esters.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Carbon tetrachloride, methylene chloride, and ethanol.
Major Products:
Substituted Benzoic Acids: Formed through nucleophilic substitution.
Esters: Formed through esterification reactions.
Methylbenzoic Acid: Formed through reduction reactions.
Scientific Research Applications
2-(Bromomethyl)benzoic acid has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules and as a precursor for the development of new drugs.
Medicine: Utilized in the preparation of intermediates for the synthesis of medicinal compounds.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Bromobenzoic Acid: Similar structure but lacks the methyl group.
4-Bromomethylbenzoic Acid: The bromomethyl group is positioned at the para position instead of the ortho position.
2-Methylbenzoic Acid: Lacks the bromine atom.
Uniqueness: 2-(Bromomethyl)benzoic acid is unique due to the presence of both the bromomethyl and carboxylic acid functional groups. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(bromomethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLMPDKYTNEMFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991457 | |
Record name | 2-(Bromomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30991457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7115-89-1 | |
Record name | 7115-89-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Bromomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30991457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(bromomethyl)benzoic acid in organic synthesis?
A1: this compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. Its significance lies in the reactivity of the bromomethyl group, which allows for various chemical transformations. [] For instance, it can readily react with primary amines to form substituted isoindolin-1-one derivatives, a class of compounds with diverse pharmacological activities. []
Q2: What are the key factors affecting the synthesis of this compound?
A2: The synthesis of this compound typically involves the bromination of 2-methylbenzoic acid. Research has shown that several factors influence the yield of this reaction, including:
- Mole ratio of reactants: The optimal ratio of 2-methylbenzoic acid to bromine is crucial for maximizing yield. []
- Solvent choice: The nature of the solvent can impact the reaction rate and selectivity. []
- Reaction time: Sufficient reaction time is necessary for complete conversion of the starting material. []
- Initiator type and amount: Using a radical initiator like AIBN can enhance the efficiency of the bromination process. []
Q3: How is this compound typically characterized?
A3: Characterization of this compound commonly employs spectroscopic techniques. Infrared (IR) spectroscopy helps identify functional groups present in the molecule, while proton nuclear magnetic resonance (1H NMR) spectroscopy provides detailed information about the hydrogen atom environments, confirming the structure of the synthesized compound. []
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